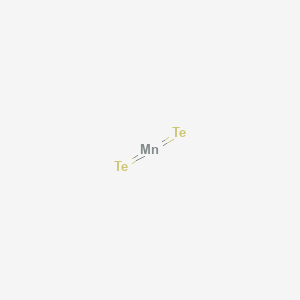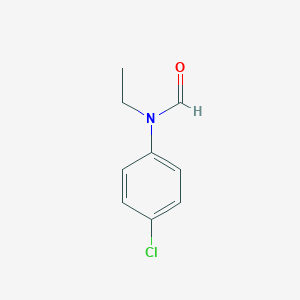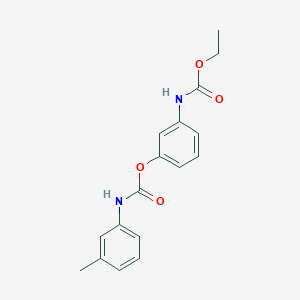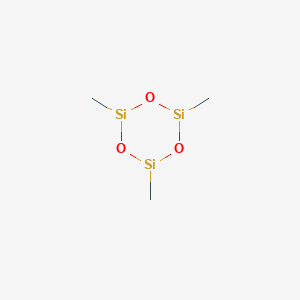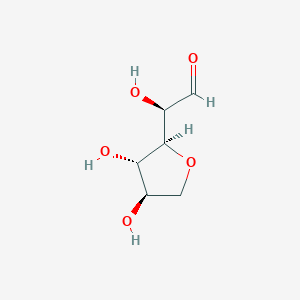
3,6-Anhydro-D-galactose
Descripción general
Descripción
3,6-Anhydro-D-galactose is a monosaccharide of D-galactose where the 3 and 6 positions are cyclised in an ether link . It is found naturally occurring in Rhodophyta (Red Algae) and is a constituent of the sulphated polysaccharides .
Synthesis Analysis
The metabolic pathway of 3,6-anhydro-D-galactose degradation has been investigated in carrageenan-degrading microorganisms . D-AnG is metabolized to pyruvate and D-glyceraldehyde-3-phosphate via four enzyme-catalyzed reactions in the following route: 3,6-anhydro-D-galactose → 3,6-anhydro-D-galactonate → 2-keto-3-deoxy-D-galactonate (D-KDGal) → 2-keto-3-deoxy-6-phospho-D-galactonate → pyruvate + D-glyceraldehyde-3-phosphate .
Molecular Structure Analysis
The molecular formula of 3,6-Anhydro-D-galactose is C6H10O5 . Its average mass is 162.141 Da and its monoisotopic mass is 162.052826 Da .
Chemical Reactions Analysis
In the metabolic pathway of 3,6-anhydro-D-galactose degradation, D-AnG is metabolized to pyruvate and D-glyceraldehyde-3-phosphate via four enzyme-catalyzed reactions . The pathway of D-AnG degradation is composed of two parts: transformation of D-AnG to D-KDGal using two D-AnG specific enzymes and breakdown of D-KDGal to two glycolysis intermediates using two DeLey–Doudoroff pathway enzymes .
Physical And Chemical Properties Analysis
Low-molecular-weight carrageenan, which contains 3,6-Anhydro-D-galactose, shows advantages in solubility, absorption efficiency, and bioavailability compared to original carrageenan .
Aplicaciones Científicas De Investigación
Production from κ-carrageenan
3,6-Anhydro-D-galactose (D-AnG) can be produced from κ-carrageenan, a sulfated polysaccharide, using acid catalysts . The study describes the acid-catalyzed production of D-AnG from κ-carrageenan, which has an alternating backbone consisting of D-AnG and D-galactose (D-Gal). The optimal condition for maximum production of D-AnG by κ-carrageenan hydrolysis was found to be a temperature of 100°C and a reaction time of 30 minutes using 0.2 M HCl .
Biofuel Production
D-AnG can be used in the production of biofuels . The production of D-AnG could facilitate future studies on the conversion of D-AnG to biofuels and biochemicals .
Biocatalytic Conversion
Biocatalytic conversion of carrageenans can be used for the production of 3,6-Anhydro-D-galactose . The study showed the development of the first enzymatic one-pot biotransformation of ι- and κ-carrageenan to 3,6-anhdyro-D-galactose .
Use in Food, Cosmetic, and Biotechnological Applications
Anhydrosugars derived from carrageenans, including 3,6-Anhydro-D-galactose, exhibit a variety of biological functions, making them highly promising for utilization and cascading in food, cosmetic, and biotechnological applications .
Production from Agarose
In red macroalgal carbohydrates, 3,6-anhydro-L-galactose (AHG) is the main sugar composing agarose along with D-galactose . However, AHG is not a common sugar and is chemically unstable, posing challenges for efficient conversion or utilization .
Marine Biomass Utilization
Marine biomass, such as red macroalgal carbohydrates, stands out as a sustainable resource for generating value-added chemicals . The sustainable production of valuable bioproducts from red algae can be significantly enhanced by the efficient conversion of a variety of sulfated galactans into the target product 3,6-anhydro-D-galactose .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Marine biomass, including 3,6-Anhydro-D-galactose, stands out as a sustainable resource for generating value-added chemicals . In particular, anhydrosugars derived from carrageenans exhibit a variety of biological functions, rendering them highly promising for utilization and cascading in food, cosmetic, and biotechnological applications .
Propiedades
IUPAC Name |
(2R)-2-[(2S,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYRMLAWNVOIEX-BGPJRJDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)C(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](O1)[C@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931029 | |
| Record name | 3,6-Anhydrohexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Anhydro-D-galactose | |
CAS RN |
14122-18-0 | |
| Record name | 3,6-Anhydrogalactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14122-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Anhydrogalactose, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014122180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Anhydrohexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-ANHYDROGALACTOSE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394UTL09IF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)
